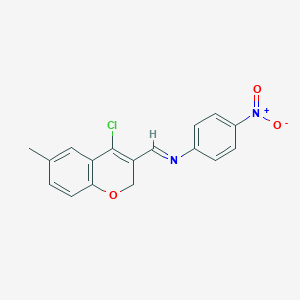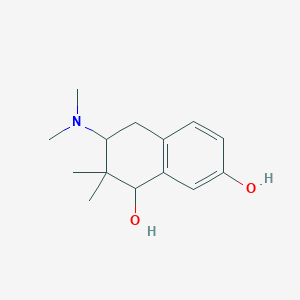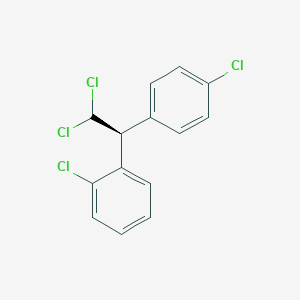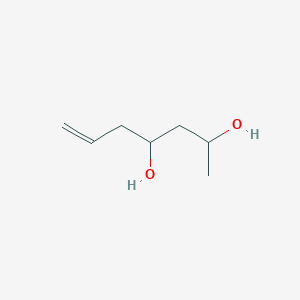
9-(2-Piperidinoethyl)carbazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2-Piperidinoethyl)carbazole hydrochloride (PCEC) is a chemical compound that has been extensively studied for its potential applications in scientific research. PCEC is a derivative of carbazole, which is a heterocyclic aromatic compound that has been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of 9-(2-Piperidinoethyl)carbazole hydrochloride is not fully understood, but it is believed to involve the intercalation of 9-(2-Piperidinoethyl)carbazole hydrochloride into the DNA and RNA helix. This intercalation disrupts the normal structure of the nucleic acid, leading to changes in its physical and chemical properties. The binding of 9-(2-Piperidinoethyl)carbazole hydrochloride to nucleic acids also results in changes in its fluorescence properties, which can be used to study the structure and function of nucleic acids.
Biochemical and Physiological Effects:
9-(2-Piperidinoethyl)carbazole hydrochloride has been found to have no significant toxic effects on cells or animals at low concentrations. However, at high concentrations, 9-(2-Piperidinoethyl)carbazole hydrochloride can cause cell death and induce apoptosis. 9-(2-Piperidinoethyl)carbazole hydrochloride has also been found to inhibit the proliferation of cancer cells, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 9-(2-Piperidinoethyl)carbazole hydrochloride is its relatively simple synthesis method, which makes it accessible for use in a laboratory setting. 9-(2-Piperidinoethyl)carbazole hydrochloride also has a high binding affinity for nucleic acids, making it a useful tool for studying the structure and function of DNA and RNA. However, one limitation of 9-(2-Piperidinoethyl)carbazole hydrochloride is its potential toxicity at high concentrations, which must be taken into consideration when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 9-(2-Piperidinoethyl)carbazole hydrochloride. One potential area of research is the development of 9-(2-Piperidinoethyl)carbazole hydrochloride-based fluorescent probes for the detection of specific nucleic acid sequences. Another area of research is the exploration of 9-(2-Piperidinoethyl)carbazole hydrochloride as a potential anti-cancer agent. Additionally, the mechanism of action of 9-(2-Piperidinoethyl)carbazole hydrochloride on nucleic acids could be further elucidated to better understand its potential applications in scientific research.
Synthesemethoden
9-(2-Piperidinoethyl)carbazole hydrochloride can be synthesized by the reaction of 9H-carbazole with 2-(chloroethyl)piperidine hydrochloride in the presence of a base such as potassium carbonate. This reaction yields 9-(2-Piperidinoethyl)carbazole hydrochloride as a hydrochloride salt, which is a white crystalline powder. The synthesis of 9-(2-Piperidinoethyl)carbazole hydrochloride is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
9-(2-Piperidinoethyl)carbazole hydrochloride has been found to have various scientific research applications, including its potential as a fluorescent probe for DNA and RNA. 9-(2-Piperidinoethyl)carbazole hydrochloride has been shown to selectively bind to double-stranded DNA and RNA, and its fluorescence intensity is enhanced upon binding. This property of 9-(2-Piperidinoethyl)carbazole hydrochloride makes it a useful tool for studying the structure and function of nucleic acids.
Eigenschaften
CAS-Nummer |
101418-08-0 |
|---|---|
Molekularformel |
C19H22ClN2- |
Molekulargewicht |
314.9 g/mol |
IUPAC-Name |
9-(2-piperidin-1-ium-1-ylethyl)carbazole;chloride |
InChI |
InChI=1S/C19H22N2.ClH/c1-6-12-20(13-7-1)14-15-21-18-10-4-2-8-16(18)17-9-3-5-11-19(17)21;/h2-5,8-11H,1,6-7,12-15H2;1H |
InChI-Schlüssel |
ARMJYVGWORAICL-UHFFFAOYSA-M |
SMILES |
C1CC[NH+](CC1)CCN2C3=CC=CC=C3C4=CC=CC=C42.[Cl-] |
Kanonische SMILES |
C1CC[NH+](CC1)CCN2C3=CC=CC=C3C4=CC=CC=C42.[Cl-] |
Synonyme |
9-[2-(3,4,5,6-tetrahydro-2H-pyridin-1-yl)ethyl]carbazole chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)






![1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B10729.png)


![2-[[(2S)-2-(hexadecanoylamino)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10740.png)

